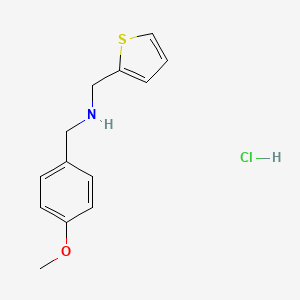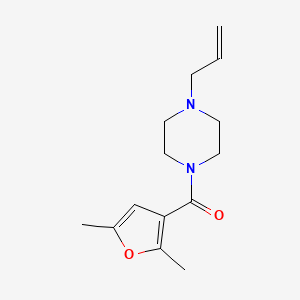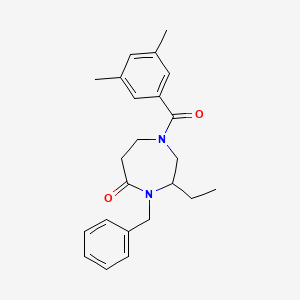
(4-methoxybenzyl)(2-thienylmethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methoxybenzyl)(2-thienylmethyl)amine hydrochloride, commonly known as MTMA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is a psychoactive substance that belongs to the class of amphetamines and is structurally similar to other psychoactive substances such as MDMA and MDA.
Mécanisme D'action
MTMA acts as a serotonin and dopamine releaser, which means that it increases the levels of these neurotransmitters in the brain. This results in an increase in mood, energy, and sociability. The exact mechanism of action of MTMA is not fully understood and requires further research.
Biochemical and Physiological Effects:
MTMA has been shown to have a range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and prolactin. MTMA has been shown to have a neuroprotective effect on the brain and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
MTMA has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has a long half-life, which allows for longer experiments. However, it is a psychoactive substance and requires careful handling to ensure the safety of researchers. It is also a controlled substance and requires appropriate permits and licenses for use in research.
Orientations Futures
There are several future directions for the research on MTMA. Further studies are needed to understand the exact mechanism of action and the long-term effects of MTMA on the body. There is also a need for more research on the potential therapeutic applications of MTMA in the treatment of mental health disorders and neurodegenerative diseases. Finally, there is a need for the development of safer and more effective psychoactive substances for use in research and medicine.
Conclusion:
MTMA is a psychoactive substance that has gained significant attention in the scientific research community due to its potential therapeutic applications. It acts as a serotonin and dopamine releaser and has been shown to have a positive effect on mood, cognition, and social behavior. While there are several advantages to the use of MTMA in lab experiments, it requires careful handling and appropriate permits and licenses. Further research is needed to understand the exact mechanism of action and the long-term effects of MTMA on the body.
Méthodes De Synthèse
MTMA can be synthesized by using a multi-step process that involves the reaction of 4-methoxybenzyl chloride with 2-thiophenemethylamine. The reaction is carried out in the presence of a base and a solvent such as dichloromethane. The final product is obtained by the addition of hydrochloric acid to the reaction mixture, which results in the formation of (4-methoxybenzyl)(2-thienylmethyl)amine hydrochloride.
Applications De Recherche Scientifique
MTMA has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a positive effect on mood, cognition, and social behavior. MTMA has also been studied for its potential use as a tool in neuroscience research to understand the mechanisms of action of psychoactive substances.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS.ClH/c1-15-12-6-4-11(5-7-12)9-14-10-13-3-2-8-16-13;/h2-8,14H,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMGSKHNFOKORK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5303864.png)
![1-{[6-(2,3-dihydro-1-benzofuran-7-yl)pyridin-3-yl]carbonyl}-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5303874.png)
![1-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5303878.png)
![{(1R)-2-(4-ethyl-3,3-dimethyl-1-piperazinyl)-1-[(ethylthio)methyl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5303882.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-2-naphthylurea](/img/structure/B5303883.png)
![N-[3-(1H-tetrazol-5-yl)phenyl]-2-furamide](/img/structure/B5303887.png)

![N-(2-methylphenyl)-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5303899.png)

![(3R*,4R*)-4-(hydroxymethyl)-1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B5303921.png)
![7-(3,4-dimethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5303938.png)

![2-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5303945.png)